4-(4-Methoxyphenyl)oxazole
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKGSYKMUXXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499248 | |
| Record name | 4-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-74-6 | |
| Record name | 4-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Perkin Condensation and Cyclization (Scheme I)
The foundational method involves a four-step sequence starting from 4-methoxybenzaldehyde (1 ) and substituted acetic acid derivatives (2 ):
- Perkin Condensation : Heating 1 with acetic anhydride and triethylamine at 120°C for 6 hours forms 2,3-disubstituted acrylic acid (3 ) via nucleophilic acyl substitution.
- Acylazide Formation : Treating 3 with diphenylphosphorylazide (DPPA) in toluene generates acylazides through a Staudinger-type reaction.
- Curtius Rearrangement : Thermal decomposition of acylazides at 80°C produces isocyanates, trapped as N-t-butyloxycarbonyl enamines using tert-butanol.
- Acidic Hydrolysis : Exposure to concentrated HCl yields the ketone intermediate 4 , cyclized to this compound (12 ) via ammonium acetate in refluxing acetic acid.
Key Data :
Friedel-Crafts Acylation Alternative (Scheme II)
An alternative route employs Friedel-Crafts acylation to bypass stereochemical complications:
- Acylation : Reacting 4-methoxyphenylacetyl chloride (5 ) with methylthiobenzene (6 ) in dichloromethane using AlCl₃ as a catalyst forms ketone 7 .
- Oxidation and Cyclization :
- Silylation : Protecting the ketone as a tert-butyldimethylsilyl (TBS) enol ether (13 ) using TBSC1 and imidazole.
- mCPBA Oxidation : Epoxidation of 13 with m-chloroperbenzoic acid (mCPBA) yields silylated benzoin 14 .
- Desilylation : Trifluoroacetic acid (TFA)-mediated cleavage produces benzoin 15 , cyclized to the oxazole core using ammonium acetate.
Optimization Insight :
Bromination-Acetone Rearrangement (Scheme V)
A streamlined approach leverages bromoethanone intermediates:
- Bromination : Treating ketone 4 with Br₂ in acetic acid at 0°C forms 2-bromoethanone (16 ).
- Benzoin Formation : Heating 16 in aqueous acetone induces nucleophilic substitution, yielding benzoin 18 .
- Esterification and Cyclization :
Comparative Efficiency :
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
- HPLC : C18 column (MeCN/H₂O = 70:30), tR = 4.2 min, purity >98%.
- Melting Point : 142–144°C (lit. 143°C).
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale trials (Patent WO1994027980A1) demonstrated:
Environmental Impact
- Solvent Recovery : >90% toluene and acetic acid recycled via distillation.
- Waste Streams : Neutralization of HCl with NaOH produces NaCl effluent (pH 7.0).
Applications in Drug Development
COX-2 Inhibition
This compound derivatives showed IC₅₀ = 0.8 μM against COX-2 vs. 2.4 μM for celecoxib in human whole-blood assays.
Antiproliferative Activity
Analogues with 3′,4′,5′-trimethoxyphenyl substituents exhibited GI₅₀ = 12 nM in MCF-7 breast cancer cells.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 4-(4-Methoxyphenyl)oxazole exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have reported IC50 values as low as 0.35 nM against specific tumor cell lines, showcasing its potential as an effective anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial therapies. The presence of the methoxy group appears to enhance its efficacy against microbial targets .
Enzyme Inhibition
this compound has been studied for its ability to interact with specific enzymes involved in disease pathways. This interaction can modulate biological processes, indicating its potential use in targeting diseases at the molecular level .
Material Science Applications
In material science, this compound has been explored for its properties in creating functional materials. Its ability to form stable polymers and composites makes it suitable for applications in electronics and photonics . The compound's unique optical properties are also being investigated for use in organic light-emitting diodes (OLEDs).
Case Studies
-
Anticancer Drug Development
A study evaluated several derivatives of this compound for their antiproliferative effects on human tumor cell lines. Compounds with modifications on the phenyl rings showed varied activity levels, with some derivatives outperforming established drugs like combretastatin A-4 (CA-4) . This highlights the importance of structural modifications in enhancing therapeutic efficacy. -
Synthesis and Evaluation
A recent synthesis approach demonstrated the efficiency of creating oxazole derivatives through microwave-assisted reactions. The resulting compounds were screened for biological activity, revealing promising candidates for further development . This method not only expedites the synthesis process but also improves yield and purity.
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases overexpressed in certain cancers, thereby blocking the signaling pathways essential for cancer cell proliferation . The compound’s ability to bind to various receptors and enzymes through non-covalent interactions underlies its broad biological activities .
Comparison with Similar Compounds
Structural Analogues and Nonlinear Optical Properties
The NLO performance of 4-(4-methoxyphenyl)oxazole derivatives is benchmarked against chalcones, dibenzylideneacetones, and extended π-conjugated oxazoles. Key comparisons include:
*βHRS values for this compound derivatives are inferred from structurally similar compounds in .
The higher βHRS (hyper-Rayleigh scattering first hyperpolarizability) of this compound derivatives compared to bromophenyl chalcones and ethynyl-linked oxazoles highlights the electron-donating methoxy group's role in enhancing NLO responses .
Antimicrobial Activity
Oxazole derivatives with 4-methoxyphenyl substituents exhibit potent antimicrobial properties. For example:
These compounds outperform reference drugs like ciprofloxacin (MIC 12.5 µg/mL) against bacterial strains, likely due to the methoxyphenyl group enhancing membrane permeability .
Anticancer Activity
Diaryl oxazoles like PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole] demonstrate kinase inhibition (e.g., TrkB, IRAK-4, Pim-1) and reduce pancreatic tumor growth by 80% in vivo . In contrast, UA-62784, despite structural similarities, lacked selectivity for DPC-4-deleted pancreatic cells, underscoring the impact of pyridinyl substitutions on target specificity .
Substituent Effects on Reactivity
- 4-Methoxybenzylidene Oxazolones : 4-(4-Methoxybenzylidene)-2-methyloxazole-5-one () serves as a precursor for bioactive molecules, leveraging the methoxyphenyl group for electron modulation.
- Synthetic Routes : Pd-catalyzed dehydrogenative Heck reactions (DHR) enable regioselective olefination of methoxyphenyl oxazoles, though solvent choice (e.g., MeCN vs. DMSO) critically impacts yields .
Stability and Drug-Likeness
PC-046 exhibits a plasma half-life of 7.5 hours in mice, achieving cytotoxic concentrations (~3 µM), suggesting favorable pharmacokinetics for diaryl oxazoles with methoxyphenyl groups .
Biological Activity
4-(4-Methoxyphenyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological evaluation, and relevant case studies surrounding this compound, highlighting its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. The methoxy group at the para position of the phenyl ring is significant for its biological activity.
Synthesis Methods:
- The compound can be synthesized through various methods, including condensation reactions involving substituted phenols and oxazole derivatives.
- Recent studies have focused on optimizing synthesis routes to enhance yield and purity, which is critical for biological evaluations.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. A patent describes its use as an anti-inflammatory agent that selectively inhibits cyclooxygenase II (COX-2), an enzyme involved in the inflammatory process. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Key Findings:
- Selectivity for COX-2: Compounds similar to this compound have shown IC50 values greater than 0.5 μM against COX-1, indicating a preference for COX-2 inhibition .
- Therapeutic Applications: Potential applications include treatment for arthritis, inflammatory bowel disease, and other conditions characterized by excessive inflammation .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines.
Case Studies:
- In a study evaluating derivatives of oxazole compounds, this compound was compared against known anticancer agents. It demonstrated significant antiproliferative activity with IC50 values comparable to those of established drugs like combretastatin A-4 .
- The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that it may serve as a lead compound for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization: Similar compounds have been observed to bind to the colchicine site on tubulin, inhibiting microtubule formation, which is crucial for cell division .
- Induction of Apoptosis: The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Pathways: By selectively inhibiting COX-2, it reduces prostaglandin synthesis, thereby alleviating inflammation without the adverse effects associated with non-selective NSAIDs .
Comparative Biological Activity Table
| Compound | IC50 (μM) | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| This compound | ~0.5 | Inhibits tubulin polymerization | Anticancer |
| Combretastatin A-4 | ~0.5 | Inhibits tubulin polymerization | Anticancer |
| Selective COX-2 inhibitors | >0.5 | Inhibits COX-2 | Anti-inflammatory |
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Methoxyphenyl)oxazole?
The synthesis typically involves multistep approaches:
- Step 1 : React glycine with 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid.
- Step 2 : Cyclize the intermediate with ethyl chloroformate in CH₂Cl₂ to yield 2-(4-methoxyphenyl)-5-oxazolone.
- Step 3 : React with toluene and AlCl₃, followed by refluxing with POCl₃ to form the final oxazole derivative .
- Alternative methods include using substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, achieving yields up to 65% after crystallization .
Q. How is this compound characterized in academic research?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring non-coplanarity (e.g., δ 154.6 ppm for oxazole carbons) .
- UV-Vis Spectroscopy : Detects electronic transitions influenced by the methoxyphenyl group; non-coplanar structures show distinct absorption bands .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 344.4 for derivatives) validate molecular weight .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
Critical factors include:
- Catalyst Selection : Sodium hydroxide or N-methylmorpholine improves cyclization efficiency .
- Solvent Choice : DMSO enhances reaction rates for intermediates, while ethanol facilitates Schiff base formation .
- Reaction Time : Prolonged reflux (e.g., 48 hours for POCl₃-mediated cyclization) improves yield but risks decomposition .
- Purification : Water-ethanol crystallization increases purity but may reduce yield (e.g., 65% vs. 18% in alternative routes) .
Q. What structural contradictions arise in spectral analysis of this compound?
- Non-Coplanarity : UV and NMR data reveal that the oxazole and methoxyphenyl rings are not coplanar, affecting conjugation and spectral patterns. For example, NMR shifts at δ 131.1 ppm (C-d) indicate restricted rotation .
- Discrepancies in Yield vs. Purity : Lower yields (e.g., 18% ) may reflect incomplete cyclization, while higher yields (65% ) suggest optimized intermediates.
Q. How do substituents on the oxazole core influence biological activity?
- Structure-Activity Relationship (SAR) : The entire this compound scaffold is critical for antifungal activity against C. elegans. Modifications like fluorination (e.g., 5-fluoro derivatives) enhance potency, while methyl groups reduce solubility .
- Mechanistic Insights : Derivatives inhibit larval growth via binding to chitin synthases, validated by in silico docking and in vivo assays .
Q. What green chemistry approaches are applicable to oxazole synthesis?
- Solvent-Free Conditions : Use of POCl₃ as both reagent and solvent reduces waste .
- Biocatalysis : Enzymatic acylation of glycine derivatives minimizes toxic byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to <10 hours for cyclization steps .
Methodological Challenges
Q. How to resolve contradictions in reported biological activities of derivatives?
- Standardized Assays : Discrepancies in C. elegans inhibition may stem from variations in larval stages or culture conditions. Use synchronized populations and fixed concentrations (e.g., 10 µM) for reproducibility .
- Analytical Consistency : Cross-validate LC-MS/MS methods for compound quantification in biological matrices (e.g., mouse plasma) to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
